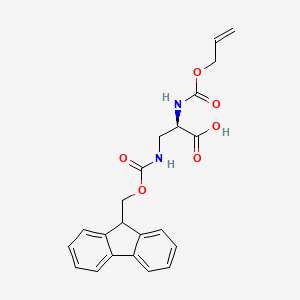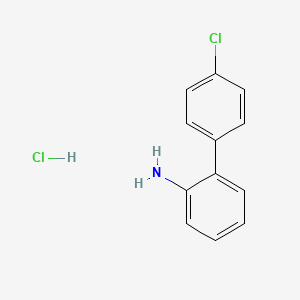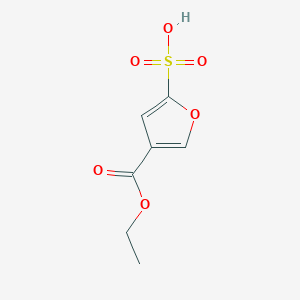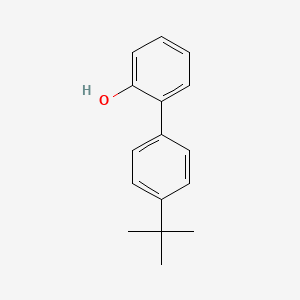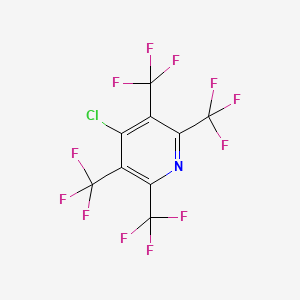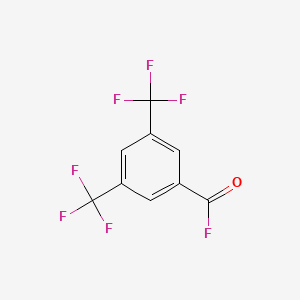
3,5-bis(trifluoromethyl)benzoyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)benzoyl Fluoride is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoyl fluoride moiety. This compound is notable for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzoyl Fluoride typically involves the fluorination of 3,5-bis(trichloromethyl)benzoyl chloride. This process can be achieved using anhydrous hydrogen fluoride or antimony pentafluoride as fluorinating agents . The reaction conditions often require controlled temperatures and the presence of a Lewis acid to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive fluorinating agents. Safety measures are crucial to prevent exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)benzoyl Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Addition Reactions: The compound can also undergo addition reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed depend on the type of reaction. For nucleophilic substitution, the products are typically substituted benzoyl derivatives. Oxidation reactions may yield carboxylic acids or other oxidized forms.
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzoyl Fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)benzoyl Fluoride involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound can also participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoyl Chloride: Similar in structure but contains a chloride group instead of a fluoride group.
3,5-Bis(trifluoromethyl)benzoic Acid: Contains a carboxylic acid group instead of a benzoyl fluoride moiety.
3,5-Bis(trifluoromethyl)benzamide: Features an amide group in place of the fluoride group.
Uniqueness: 3,5-Bis(trifluoromethyl)benzoyl Fluoride is unique due to its high reactivity and the presence of the fluoride group, which imparts distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and electronegativity, making it valuable in various applications where these properties are desired .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFLVWEZXAEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
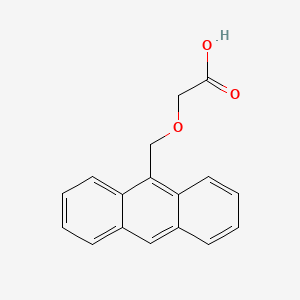
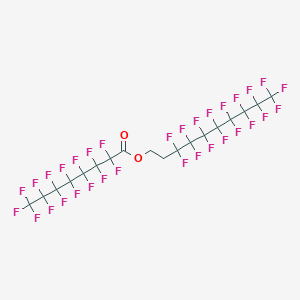
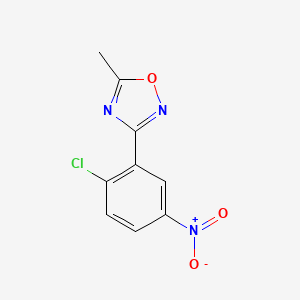
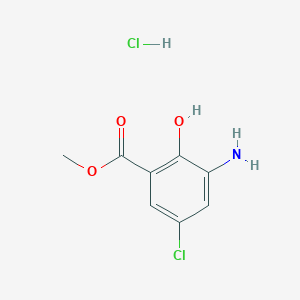
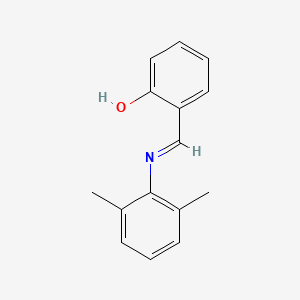
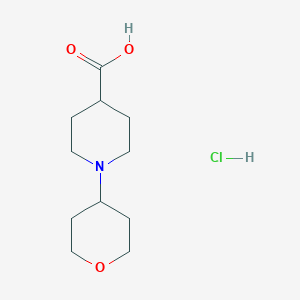
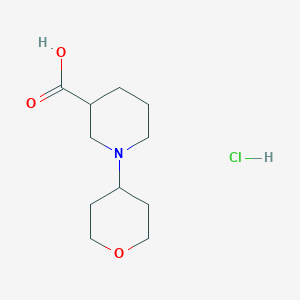
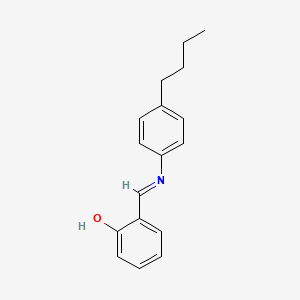
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
